molecular formula C16H22N2O3 B051628 (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone CAS No. 119906-49-9

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone

Cat. No.: B051628
CAS No.: 119906-49-9
M. Wt: 290.36 g/mol
InChI Key: TZEQABAXFGVJED-AWEZNQCLSA-N
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Description

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone is a chiral imidazolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone typically involves the reaction of tert-butylamine with a suitable carbonyl compound under controlled conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinone derivatives.

Scientific Research Applications

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone: The enantiomer of the compound, with different stereochemistry.

    1-tert-Butyl-3-methyl-4-imidazolidinone: A non-chiral analog with similar structural features.

    2-tert-Butyl-3-methyl-4-imidazolidinone: A positional isomer with the tert-butyl group at a different position.

Uniqueness

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and other applications requiring enantiomerically pure compounds.

Properties

IUPAC Name

benzyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEQABAXFGVJED-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350799
Record name (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119906-49-9
Record name (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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